molecular formula C16H12Br2O2S B1657952 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one CAS No. 58881-56-4

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one

Cat. No. B1657952
CAS RN: 58881-56-4
M. Wt: 428.1 g/mol
InChI Key: PLCFAVVWPPSFIL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one, also known as BSK-805, is a chemical compound that belongs to the family of thioethers. It is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. BSK-805 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

Mechanism of Action

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer and has been implicated in the development and progression of these diseases. 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one is that it is not yet approved for clinical use, which limits its potential application in human studies.

Future Directions

There are several future directions for the study of 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one. One area of research is the development of more potent and selective CK2 inhibitors that can be used for clinical applications. Another area of research is the investigation of the role of CK2 in other diseases such as viral infections and metabolic disorders. Additionally, the combination of 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one with other therapeutic agents could enhance its efficacy and reduce potential side effects. Finally, the development of imaging agents that can detect CK2 activity in vivo could provide a non-invasive tool for monitoring disease progression and treatment response.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines and animal models, including breast cancer, lung cancer, and leukemia. 1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one has also shown anti-inflammatory activity in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, it has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFAVVWPPSFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302679
Record name 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one

CAS RN

58881-56-4
Record name NSC152609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromophenyl)-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) was dissolved in acetone, the solution was cooled in an ice bath then sodium sulfide nonahydrate (12.01 g, 50 mmol) dissolved in water (100 mL) was added dropwise over 45 minutes time. The resultant solution was stirred an additional 2 hours at room temperature, the solid formed in the reaction was collected and then washed with water then ethanol and dried in a vacuum oven to provide 18.5 g (43%) of the title compound.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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